An In-depth Technical Guide to 4-Aminophenylboronic Acid Pinacol Ester (CAS: 214360-73-3)
An In-depth Technical Guide to 4-Aminophenylboronic Acid Pinacol Ester (CAS: 214360-73-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Aminophenylboronic acid pinacol (B44631) ester, a versatile building block in modern organic synthesis. With the CAS number 214360-73-3, this compound is of significant interest to researchers in medicinal chemistry and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds.[1] This document details the compound's chemical and physical properties, provides an analysis of its spectroscopic data, outlines various synthetic protocols, and describes its key applications in the development of pharmaceuticals, such as receptor tyrosine kinase (RTK) inhibitors, and in the synthesis of organic light-emitting diode (OLED) materials.
Chemical and Physical Properties
4-Aminophenylboronic acid pinacol ester is a white to off-white or light yellow solid that is stable under recommended storage conditions.[2][3] The pinacol ester group enhances the stability and solubility of the boronic acid moiety in organic solvents, making it a preferred reagent in many synthetic applications.[1][3]
| Property | Value |
| CAS Number | 214360-73-3 |
| Molecular Formula | C₁₂H₁₈BNO₂ |
| Molecular Weight | 219.09 g/mol |
| Appearance | White to off-white/light yellow crystalline powder |
| Melting Point | 165-169 °C (lit.) |
| Solubility | Soluble in organic solvents such as dichloromethane, ethanol, and chloroform; slightly soluble in water.[3] |
| Storage Conditions | 4°C, protect from light |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural integrity of 4-Aminophenylboronic acid pinacol ester can be confirmed by ¹H and ¹³C NMR spectroscopy.
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| 7.63 | d, J = 8.0 Hz | 2H | Ar-H (ortho to B) | |
| 6.65 | d, J = 8.0 Hz | 2H | Ar-H (ortho to NH₂) | |
| 3.83 | br s | 2H | NH ₂ | |
| 1.32 | s | 12H | -C(CH ₃)₂ |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |
| 156.9 | C -NH₂ | |
| 150.4 | C -B (broad) | |
| 141.9 | Ar-C | |
| 123.3 | Ar-C | |
| 83.1 | O-C (CH₃)₂ | |
| 23.9 | -C(C H₃)₂ |
Mass Spectrometry (MS)
The mass spectrum of 4-Aminophenylboronic acid pinacol ester typically shows a prominent [M+1]⁺ peak.
| Mass Spectrometry Data | m/z | Interpretation |
| [M+1]⁺ | 220.20 | Molecular ion peak |
Synthesis Protocols
Several methods for the synthesis of 4-Aminophenylboronic acid pinacol ester have been reported, offering flexibility in reagent choice and reaction conditions.
Palladium-Catalyzed Borylation of 4-Bromoaniline (B143363)
This method involves the coupling of 4-bromoaniline with bis(pinacolato)diboron (B136004).[4]
Reagents and Conditions:
| Reagent | Amount |
| 4-Bromoaniline | 1.0 g (5.8 mmol) |
| Bis(pinacolato)diboron | 1.78 g (7.0 mmol) |
| Potassium acetate (B1210297) | 1.71 g (17.4 mmol) |
| PdCl₂(dppf) | 0.21 g (0.3 mmol) |
| Dioxane | 15.0 mL |
| Temperature | 100 °C |
| Reaction Time | 6 hours |
| Yield | 50.78% |
Experimental Protocol:
-
To a solution of 4-bromoaniline and bis(pinacolato)diboron in dioxane, add potassium acetate.
-
Deaerate the reaction mixture with nitrogen for 30 minutes.
-
Add PdCl₂(dppf) to the mixture.
-
Stir the reaction at 100°C for 6 hours, monitoring progress by TLC.
-
After completion, remove dioxane under reduced pressure.
-
Quench the residue with water and extract the product with ethyl acetate.
-
Concentrate the organic layer and purify the crude product by column chromatography (20% ethyl acetate in hexane).
Esterification of 4-Aminophenylboronic Acid Hydrochloride
This protocol utilizes 4-aminophenylboronic acid hydrochloride and pinacol.[4]
Reagents and Conditions:
| Reagent | Amount |
| 4-Aminophenylboronic acid hydrochloride | 20 g |
| Pinacol | 19.2 g |
| Anhydrous magnesium sulfate (B86663) | 46.6 g |
| Tetrahydrofuran (THF) | 250 mL |
| Temperature | Room Temperature |
| Reaction Time | 5 hours |
| Yield | 76% |
Experimental Protocol:
-
In a round-bottom flask, combine 4-aminophenylboronic acid hydrochloride, pinacol, and anhydrous magnesium sulfate in tetrahydrofuran.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Filter the mixture and wash the organic phase twice with a saturated sodium chloride solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the white solid product.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
4-Aminophenylboronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a cornerstone of modern drug synthesis.[4]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the aryl halide (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂, 0.02-0.05 eq) and, if necessary, a ligand.
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere at 80-110°C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Receptor Tyrosine Kinase (RTK) Inhibitors
This compound is a crucial intermediate in the synthesis of multi-targeted RTK inhibitors with anticancer activity. For instance, it has been used in the synthesis of 3-aminoindazole-based inhibitors.
Application Example: Synthesis of a Diaryl Urea-Based RTK Inhibitor
A key step in the synthesis of certain diaryl urea (B33335) RTK inhibitors involves the Suzuki-Miyaura coupling of 4-aminophenylboronic acid pinacol ester with a suitable halogenated precursor, followed by reaction with an isocyanate.
Synthesis of Materials for Organic Light-Emitting Diodes (OLEDs)
4-Aminophenylboronic acid pinacol ester serves as a building block for organic light-emitting materials.[4] The amino group provides a site for further functionalization to tune the electronic and photophysical properties of the final material.
Safety Information
It is important to handle 4-Aminophenylboronic acid pinacol ester with appropriate safety precautions.
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| Target Organs | Respiratory system |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |
Conclusion
4-Aminophenylboronic acid pinacol ester is a highly valuable and versatile reagent in organic synthesis. Its stability, solubility, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex organic molecules. Its applications in the synthesis of pharmaceuticals and advanced materials highlight its significance in both academic and industrial research. This guide provides essential technical information to aid researchers in the effective utilization of this important synthetic building block.
References
- 1. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
